3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine
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Overview
Description
3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a piperidine ring, a cyclohexylsulfonyl group, and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving amination or hydrogenation processes . The cyclohexylsulfonyl group is then introduced via sulfonylation reactions, which may require specific reagents and conditions to ensure the correct attachment to the piperidine ring . Finally, the pyridazine moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways would depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit various biological activities.
Pyridazine Derivatives: Pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
What sets 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine apart is the combination of its structural features, which may confer unique reactivity and biological activity. The presence of both the cyclohexylsulfonyl and pyridazine groups, along with the piperidine ring, provides a versatile scaffold for further functionalization and exploration in various applications .
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-4-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-5-2-1-3-6-14)18-11-8-13(9-12-18)21-15-7-4-10-16-17-15/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFZBWDGUXQSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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